Home > Products > Screening Compounds P123039 > Valnemulin hydrochloride
Valnemulin hydrochloride - 133868-46-9

Valnemulin hydrochloride

Catalog Number: EVT-255773
CAS Number: 133868-46-9
Molecular Formula: C31H53ClN2O5S
Molecular Weight: 601.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valnemulin hydrochloride is a semi-synthetic antibiotic belonging to the pleuromutilin class. [, , , ] It is a derivative of pleuromutilin, a naturally occurring antibiotic produced by the fungus Clitopilus passeckerianus (previously known as Pleurotus mutilus). [, ] While pleuromutilin itself possesses antibacterial properties, valnemulin hydrochloride exhibits enhanced efficacy and a broader spectrum of activity. [, ]

  • Investigating bacterial protein synthesis: Valnemulin hydrochloride specifically inhibits bacterial protein synthesis, making it a useful agent for studying this fundamental biological process. []
  • Developing novel drug delivery systems: Researchers are exploring the incorporation of valnemulin hydrochloride into advanced drug delivery systems to improve its bioavailability, stability, and efficacy. [, , , ]
  • Understanding pleuromutilin resistance mechanisms: The emergence of bacterial resistance to antibiotics is a growing concern. Studying valnemulin hydrochloride can shed light on the mechanisms of resistance to pleuromutilin antibiotics and guide the development of novel strategies to combat resistance. []
Future Directions
  • Novel Drug Delivery Systems: Continued research into advanced drug delivery systems, such as nanoparticles, liposomes, and microspheres, could further improve the bioavailability, stability, and targeted delivery of valnemulin hydrochloride. [, , ]

  • Combination Therapies: Investigating the synergistic effects of valnemulin hydrochloride with other antibiotics could lead to the development of more effective treatment strategies against multidrug-resistant bacteria. []

  • Mechanism of Resistance Studies: Further research is needed to fully elucidate the mechanisms of bacterial resistance to valnemulin hydrochloride and other pleuromutilin antibiotics. [] Understanding these mechanisms is crucial for developing strategies to overcome resistance and extend the lifespan of these valuable drugs.

Pleuromutilin

  • Relevance: Pleuromutilin is the parent compound of valnemulin hydrochloride. Valnemulin hydrochloride is a semi-synthetic derivative of pleuromutilin, created by chemical modifications to the pleuromutilin structure to improve its pharmacological properties. Many of the papers discuss using pleuromutilin as a starting material for the synthesis of valnemulin hydrochloride. [, , , , ]

Valnemulin hydrogen fumarate

  • Compound Description: Valnemulin hydrogen fumarate is a novel organic acid salt of valnemulin. It was developed as an alternative to valnemulin hydrochloride in veterinary antibiotics. Studies have shown that valnemulin hydrogen fumarate exhibits enhanced stability compared to valnemulin hydrochloride, particularly under irradiation and humid conditions. []
  • Relevance: Valnemulin hydrogen fumarate shares the same core structure as valnemulin hydrochloride but differs in the salt form. This difference leads to improved stability properties of the hydrogen fumarate salt compared to the hydrochloride salt. [, ]

Valnemulin hydrogen tartrate (Form I and Form II)

  • Compound Description: Valnemulin hydrogen tartrate is another alternative salt form of valnemulin investigated as a replacement for valnemulin hydrochloride. Two different polymorphic forms of valnemulin hydrogen tartrate, designated as Form I and Form II, have been identified and characterized. Form I has shown better solubility than Form II. []
  • Relevance: Similar to valnemulin hydrogen fumarate, valnemulin hydrogen tartrate offers enhanced stability and reduced odor compared to valnemulin hydrochloride, making it a promising alternative in veterinary drug formulations. []

Tiamulin fumarate

  • Relevance: Tiamulin fumarate shares a similar mechanism of action and is structurally related to valnemulin hydrochloride, both being pleuromutilin derivatives. One study compared the efficacy of valnemulin hydrochloride premix to tiamulin fumarate premix in treating porcine proliferative enteritis. []

(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester [(2-amino-1,1-dimethylethyl)thio]acetic acid

  • Compound Description: This compound is a key intermediate in a specific synthetic route for valnemulin hydrochloride. It is synthesized from pleuromutilin and subsequently reacted with a D-valine derivative to yield valnemulin hydrochloride. []
  • Relevance: This compound is a direct precursor to valnemulin hydrochloride in a specific chemical synthesis pathway, highlighting its importance in the production of this veterinary antibiotic. []

PEG-succinic-valnemulin prodrug

  • Compound Description: This compound is a pegylated prodrug of valnemulin, designed to improve the solubility and stability of valnemulin. It consists of valnemulin conjugated to polyethylene glycol (PEG) via a succinic acid linker. The prodrug exhibited improved solubility and stability compared to valnemulin hydrochloride. []
  • Relevance: This PEGylated prodrug represents a strategy to enhance the pharmaceutical properties of valnemulin hydrochloride, potentially leading to improved drug delivery and therapeutic efficacy. []
Overview

Valnemulin hydrochloride is a synthetic antibiotic derived from pleuromutilin, primarily used in veterinary medicine for the treatment of bacterial infections in pigs. It exhibits a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria, making it effective in controlling respiratory diseases and enteritis in swine. The compound is recognized for its ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit, thus disrupting the growth and reproduction of bacteria.

Source

Valnemulin is synthesized from pleuromutilin, a natural antibiotic obtained from the fungus Pleurotus mutilus. The synthesis involves several chemical reactions that modify the pleuromutilin structure to enhance its antibacterial properties and pharmacokinetics.

Classification

Valnemulin hydrochloride is classified as a veterinary antibiotic and belongs to the class of pleuromutilins. It is specifically used in veterinary medicine due to its efficacy against specific pathogens affecting livestock.

Synthesis Analysis

Methods

The synthesis of valnemulin hydrochloride typically involves several key steps:

  1. Starting Material: Refined pleuromutilin serves as the primary raw material.
  2. Reagents: Dimethyl cysteamine hydrochloride acts as a phase transfer catalyst, facilitating the reaction.
  3. Reaction Conditions: The process includes amino-protected valine reactions, where protective groups are used to prevent unwanted reactions at specific sites on the molecule.

Technical Details

The synthesis process can be summarized as follows:

  • Pleuromutilin is reacted with dimethyl cysteamine hydrochloride under controlled conditions.
  • The reaction mixture undergoes purification processes such as crystallization or chromatography to isolate valnemulin hydrochloride.
  • The final product is characterized using techniques like high-performance liquid chromatography (HPLC) to ensure purity and quality standards are met .
Molecular Structure Analysis

Structure

Valnemulin hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. The molecular formula is C20H29N3O5SC_{20}H_{29}N_3O_5S, and it features a unique bicyclic structure typical of pleuromutilins.

Data

  • Molecular Weight: Approximately 421.53 g/mol
  • Chemical Structure: Valnemulin's structure includes a thiazole ring and multiple hydroxyl groups, which are critical for its interaction with bacterial ribosomes .
Chemical Reactions Analysis

Reactions

Valnemulin hydrochloride undergoes various chemical reactions during its synthesis and metabolism:

  1. Acylation Reactions: These are crucial for modifying pleuromutilin into valnemulin, where acyl groups are introduced to enhance antibacterial properties.
  2. Hydrolysis: In biological systems, valnemulin can be hydrolyzed, affecting its pharmacokinetics and activity.

Technical Details

The reaction pathways involve nucleophilic attacks on electrophilic centers within the pleuromutilin structure, leading to the formation of valnemulin through well-defined mechanisms that can be optimized for yield and purity .

Mechanism of Action

Valnemulin exerts its antibacterial effects by binding to the 23S ribosomal RNA component of the 50S ribosomal subunit in bacteria. This binding inhibits peptide bond formation during protein synthesis, effectively halting bacterial growth.

Process

  1. Binding: Valnemulin binds specifically to the ribosomal subunit, obstructing the peptidyl transferase activity.
  2. Inhibition: This inhibition leads to a cessation of protein synthesis, ultimately resulting in bacterial cell death or stasis .

Data

  • Absorption: Over 90% absorption in pigs after oral administration.
  • Half-Life: Estimated between 1.3 to 4.5 hours, depending on administration route and dosage .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or faint yellow amorphous powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting point data varies based on formulation.

Chemical Properties

  • pH Range: Typically between 3.0 and 6.0.
  • Optical Rotation: +15.5° to +18.0°.
  • Stability: Stable under recommended storage conditions but sensitive to moisture .
Applications

Valnemulin hydrochloride is primarily used in veterinary medicine for:

  • Treatment of respiratory infections in pigs caused by pathogens such as Actinobacillus pleuropneumonia.
  • Control of enteritis and other gastrointestinal infections.
  • As part of feed additives for growth promotion and disease prevention in livestock .

This compound continues to be an important tool in managing animal health, contributing significantly to the efficiency of livestock production systems worldwide.

Historical Development & Classification of Valnemulin Hydrochloride

Emergence of Pleuromutilin Derivatives in Antimicrobial Therapeutics

The pleuromutilin class originated from the basidiomycete fungi Clitopilus passeckerianus and Pleurotus mutilus, with the parent compound pleuromutilin first isolated in 1951 [4] [8]. This tricyclic diterpenoid exhibits a unique 5-6-8 carbon skeleton and a C14 glycolic ester chain essential for ribosomal binding [5]. Initial pharmacological characterization revealed modest antibacterial activity against Gram-positive pathogens and mycoplasmas, but its clinical utility was limited by poor pharmacokinetic properties [4]. The 1970s marked the beginning of intensive structure-activity relationship (SAR) studies focused on C14 side chain modifications, leading to over 66 synthetic derivatives [8]. These efforts exploited the molecule's binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit—a mechanism distinct from other antibiotic classes, thereby minimizing cross-resistance [2] [4].

Table 1: Evolution of Key Pleuromutilin-Derived Antimicrobials

CompoundYear IntroducedApplicationKey Structural Feature
Tiamulin1979VeterinaryThioglycolate side chain with basic amine
Valnemulin1998Veterinary(R)-2-amino-3-methylbutanoylthioacetate
Retapamulin2007Human (topical)2-thioether substituent
Lefamulin2019Human (systemic)Trifluoroacetyl amino substituent
Azamulin*DiscontinuedExperimentalAzole-containing side chain

*Azamulin was discontinued after Phase I trials due to significant CYP3A4 inhibition [2] [4].

Pleuromutilins demonstrate concentration-dependent bactericidal activity against key veterinary pathogens including Brachyspira hyodysenteriae (swine dysentery), Lawsonia intracellularis (ileitis), and Mycoplasma bovis (bovine respiratory disease) [8] [10]. Their binding induces conformational changes in the ribosomal A- and P-sites, disrupting peptide bond formation and early chain elongation [4] [7]. The veterinary derivatives tiamulin and valnemulin exhibit exceptional tissue distribution, achieving lung concentrations 5-10 times higher than plasma levels—a critical attribute for respiratory infections [8].

Semisynthetic Evolution: From Tiamulin to Valnemulin Hydrochloride

Valnemulin hydrochloride emerged as a second-generation pleuromutilin optimized for enhanced ribosomal binding and reduced metabolic susceptibility. Its molecular structure (C₃₁H₅₂N₂O₅S·HCl) features three critical modifications:

  • Thioether linkage: Replacement of oxygen with sulfur at C14 improves metabolic stability against esterases [4] [7].
  • Extended hydrophobic chain: The 1,1-dimethyl-2-aminoethylthio moiety enhances membrane penetration [7].
  • Chiral valine residue: (R)-2-amino-3-methylbutanoyl group enables stereospecific interactions with 23S rRNA nucleotides A2062 and U2586 [4] [5].

Table 2: Comparative Antibacterial Efficacy of Pleuromutilins Against Swine Pathogens

ParameterPleuromutilinTiamulinValnemulin HCl
MIC₉₀ Brachyspira hyodysenteriae (µg/mL)0.5–2.00.25–1.00.03–0.12
MIC₉₀ Lawsonia intracellularis (µg/mL)1.0–4.00.5–2.00.06–0.25
Ribosomal Binding Affinity (KD, M)5.6 × 10⁻⁷2.50 × 10⁻⁸1.77 × 10⁻⁸*
Plasma Protein Binding (%)65–7580–8585–92
Log Reduction in MRSA Load (murine model)0.5~0.7~1.3

*Surface plasmon resonance (SPR) data relative to tiamulin [2].

The synthetic route to valnemulin hydrochloride begins with microbial fermentation to produce pleuromutilin, followed by chemical modification: protection of the C11 hydroxyl, tosylation at C22, nucleophilic displacement with tert-butylthioacetate, and finally condensation with N-Boc-valine. Hydrochloride salt formation yields the crystalline drug substance [5] [7]. Compared to tiamulin, valnemulin's branched-chain aliphatic side chain confers stronger hydrogen bonding to domain V of 23S rRNA, explaining its 40-fold higher affinity (KD = 1.77 × 10⁻⁸ M vs. 2.50 × 10⁻⁸ M for tiamulin) [2]. This translates to superior in vivo efficacy, with valnemulin reducing Mycoplasma bovis lung colonization in calves by >3 log₁₀ CFU/mL within 72 hours [10].

Regulatory Milestones in Veterinary Antimicrobial Approval

Valnemulin hydrochloride's approval followed evolving global frameworks for veterinary antimicrobial stewardship. Key regulatory milestones include:

  • EU Approval (1998): Marketed as Econor® for swine dysentery and proliferative enteropathy, with classification as a "Prudent Use" antibiotic under Category C (caution) in EMA's AMEG categorization [6] [10].
  • FDA GFI #213 (2017): Mandated veterinary oversight for all medically important antimicrobials in feed/water, covering 292 applications (99% by volume). Valnemulin's injectable formulations remained prescription-only [3].
  • GFI #263 (2023): Required transition of remaining over-the-counter (OTC) medically important antimicrobials (including intramammary pleuromutilins) to prescription status by June 2025, completing veterinary oversight frameworks [3] [9].

The FDA's Center for Veterinary Medicine (CVM) established a five-year Antimicrobial Stewardship Plan (2019–2023) with three core objectives: aligning product use with stewardship principles, fostering stewardship in veterinary settings, and enhancing antimicrobial resistance monitoring [3] [9]. Valnemulin falls under "medically important" classification per GFI #152 due to structural similarity to human pleuromutilins (retapamulin, lefamulin), requiring premarket resistance risk assessment [3].

Table 3: Global Regulatory Evolution for Veterinary Pleuromutilins

YearRegulatory ActionImpact on Valnemulin HCl
1979Tiamulin approved (first pleuromutilin)Established class safety profile
1998EU approval of Econor® (valnemulin)Label indications: swine dysentery, ileitis, colitis
2003FDA requires defined durations of use65% of antimicrobial feed additives complied; pleuromutilins included
2017GFI #213 fully implementedVeterinary Feed Directive required for medicated feeds
2019EU Regulation 2019/6 enactedBanned prophylactic antibiotic use; restricted metaphylaxis
2023GFI #263 finalizedAll OTC pleuromutilins transitioned to Rx status
2025EU re-evaluation of antibiotic categoriesPotential restrictions on valnemulin if classified "Highest Priority"

Post-approval, valnemulin remains subject to resistance monitoring programs like the National Antimicrobial Resistance Monitoring System (NARMS), which tracks Brachyspira susceptibility in swine isolates [9]. The European Surveillance of Veterinary Antimicrobial Consumption (ESVAC) reports declining pleuromutilin use in livestock—a 35% reduction in mg/kg biomass from 2011–2022—reflecting adherence to dosage optimization principles [6]. Future regulatory trends emphasize defined duration limits: CVM has identified 97 drug applications lacking duration specifications, with ongoing research to establish evidence-based treatment periods [3].

Properties

CAS Number

133868-46-9

Product Name

Valnemulin hydrochloride

IUPAC Name

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride

Molecular Formula

C31H53ClN2O5S

Molecular Weight

601.3 g/mol

InChI

InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19?,20?,22?,24?,25?,26?,29-,30+,31+;/m1./s1

InChI Key

MFBPRQKHDIVLOJ-JQLVLNEVSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl

Isomeric SMILES

CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.